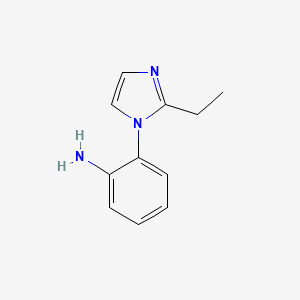

2-(2-Ethyl-imidazol-1-yl)-phenylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

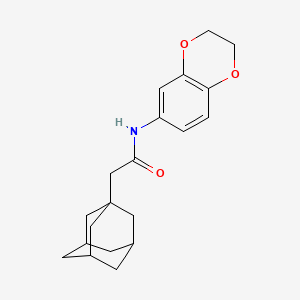

2-(2-Ethyl-imidazol-1-yl)-phenylamine is a chemical compound with the molecular formula C11H13N3 . It contains a total of 28 bonds, including 15 non-H bonds, 11 multiple bonds, 2 rotatable bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 primary amine (aromatic), and 1 Imidazole .

Molecular Structure Analysis

The molecular structure of this compound includes an imidazole ring attached to a phenyl ring via an amine group . The imidazole ring is substituted at the 2-position with an ethyl group .Applications De Recherche Scientifique

Efficient Catalysis in Transesterification/Acylation Reactions

Imidazol-2-ylidenes, a class of N-heterocyclic carbenes (NHCs) to which 2-(2-Ethyl-imidazol-1-yl)-phenylamine is related, have shown efficiency as catalysts in transesterification involving esters and alcohols. Low catalyst loadings of aryl- or alkyl-substituted NHC catalysts facilitate the acylation of alcohols with vinyl acetate at room temperature, demonstrating their potential in synthetic organic chemistry (Grasa, G., Gueveli, T., Singh, R., & Nolan, S., 2002).

Synthesis and Structural Characterization of Mercury(II)-azoimine Compounds

Compounds related to this compound have been used in synthesizing mercury(II) compounds, demonstrating the structural versatility and reactivity of imidazole derivatives. These compounds are characterized by their complex formation and have been analyzed using IR, UV–Vis, and NMR spectral data, contributing to coordination chemistry and metal-organic frameworks (Chand, B., Ray, U., Santra, P., Mostafa, G., Lu, T., & Sinha, C., 2003).

Corrosion Inhibition for Mild Steel

Imidazoline derivatives, closely related to this compound, have been investigated as corrosion inhibitors for mild steel in acid solutions. Their effectiveness highlights the potential of imidazole derivatives in industrial applications, protecting materials against corrosion (Zhang, K., Xu, B., Yang, W., Yin, X., Liu, Y., & Chen, Y., 2015).

Potential Antipsychotic Agents

2-Phenyl-4-(aminomethyl)imidazoles, structurally similar to this compound, were synthesized as dopamine D2 receptor blockers, indicating their potential as antipsychotic agents. This underscores the importance of imidazole derivatives in medicinal chemistry and pharmacology (Thurkauf, A., Hutchison, A., Peterson, J., Cornfield, L., Meade, R., Huston, K., Harris, K., Ross, P., Gerber, K., & Ramabhadran, T. V., 1995).

Fluorescent OLEDs and Deep-Blue Electroluminescence

Imidazole-based compounds have been synthesized for use in organic light-emitting devices (OLEDs), showing potential in electronic and photonic applications. The incorporation of imidazole derivatives into OLEDs contributes to the development of high-performance, energy-efficient lighting and display technologies (Jayabharathi, J., Anudeebhana, J., Thanikachalam, V., & Sivaraj, S., 2020); (Chen, W., Yuan, Y., Ni, S., Zhu, Z., Zhang, J., Jiang, Z., Liao, L., Wong, F., & Lee, C., 2017).

Propriétés

IUPAC Name |

2-(2-ethylimidazol-1-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-2-11-13-7-8-14(11)10-6-4-3-5-9(10)12/h3-8H,2,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZKHUVAAUVIUAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CN1C2=CC=CC=C2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Oxaspiro[2.4]heptan-6-ol](/img/structure/B2659338.png)

![N-[1-(4,5-dimethoxy-2-methylphenyl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2659340.png)

![(E)-2-cyano-N-(2,6-dimethylphenyl)-3-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]prop-2-enamide](/img/structure/B2659344.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[[(2R,3S)-1-ethyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methyl-methylamino]acetamide](/img/structure/B2659347.png)

![N-(2-{[2-(dimethylamino)ethyl]thio}pyridin-3-yl)-4-ethylbenzamide](/img/structure/B2659352.png)

![(E)-N-[2-chloro-5-[(3-chlorophenyl)sulfamoyl]phenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2659354.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2659355.png)

![N-(4-acetylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2659356.png)

![3-(3-Chloro-1-benzothiophen-2-yl)-6-(morpholin-4-ylmethyl)[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2659358.png)